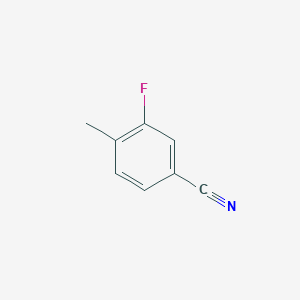

3-氟-4-甲基苯腈

描述

3-Fluoro-4-methylbenzonitrile is a compound of interest due to its potential applications in various fields, including the development of new pesticides and other chemicals. Its synthesis and properties are explored through various methods and analyses.

Synthesis Analysis

The synthesis of 3-Fluoro-4-methylbenzonitrile involves multiple steps, starting from ortho-toluidine as the raw material. The process includes nitrification, diazotization, fluorination, reductive, and oxidation reactions. This synthesis approach is noted for its ease of control and a successful productivity rate of 48% (L. Min, 2006).

Molecular Structure Analysis

The geometric structure, vibrational spectra, and non-linear optical (NLO) properties of 3-Fluoro-4-methylbenzonitrile have been extensively analyzed using Density Functional Theory (DFT). These analyses provide insights into the bond lengths, angles, dihedral angles, and electronic transitions of the molecule. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) have also been employed to understand the stability and charge delocalization within the molecule (Arockiasamy Ajaypraveenkumar et al., 2017).

Chemical Reactions and Properties

The compound's chemical behavior includes its participation in various reactions, such as halodeboronation, which involves the conversion of aryl boronic acids to aryl halides. This transformation demonstrates the compound's versatility in synthetic chemistry (Ronald H. Szumigala et al., 2004).

Physical Properties Analysis

The physical properties of 3-Fluoro-4-methylbenzonitrile, such as boiling point, melting point, and solubility, can be inferred from the molecular structure and synthesis methods. These properties are crucial for determining the compound's applicability in different chemical processes.

Chemical Properties Analysis

The compound exhibits interesting chemical properties, including reactivity towards fluorination and potential for forming derivatives. Its electronic properties, such as HOMO-LUMO gaps, have been studied to predict its behavior in various chemical environments. The NLO properties, including polarizability and hyperpolarizability, indicate its potential application in the field of nonlinear optics (N. Suni et al., 2018).

科学研究应用

非线性光学

3-氟-4-甲基苯腈在非线性光学领域具有潜在的应用价值 . 通过使用6-311++G(d,p)基组的B3LYP密度泛函理论(DFT)量子化学计算,预测了3-氟-4-甲基苯腈的一阶超极化率 . 这表明该化合物可能是未来非线性光学领域应用的有效工具 .

振动分析

该化合物已应用于振动分析研究 . 研究了3-氟-4-甲基苯腈的FTIR和FT-拉曼光谱,并将其与观察到的数据进行比较 . 这有助于理解分子的振动特性。

分子几何优化

使用量子化学计算研究了3-氟-4-甲基苯腈的优化分子几何结构 . 这有助于理解分子中原子在空间中的排列,在各种研究领域都很有用。

电子性质研究

研究了3-氟-4-甲基苯腈的最高占据分子轨道(HOMO)能量和最低未占据分子轨道(LUMO)能量 . 这提供了对分子电子性质的洞察,这对材料科学和电子学等领域至关重要。

热力学性质

还研究了3-氟-4-甲基苯腈的热力学性质 . 理解这些性质在各种化学过程和反应中可能很重要。

医药中间体

3-氟-4-甲基苯腈可以用作医药中间体 . 这意味着它可以用于合成各种药物化合物。

安全和危害

3-Fluoro-4-methylbenzonitrile is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a WGK of 3, indicating it is highly hazardous to water . Personal protective equipment such as N95 dust masks (US), eyeshields, and gloves are recommended when handling this compound .

作用机制

Target of Action

3-Fluoro-4-methylbenzonitrile is a derivative of benzonitrile Benzonitrile and its derivatives are widely used in the pharmaceutical industry as intermediates .

Mode of Action

It’s known that the compound has been used in quantum chemistry calculations by density functional theory (dft) with b3lyp using 6-311++g(d,p) basis set . This suggests that the compound might interact with its targets at the quantum level, causing changes in their energy states.

Biochemical Pathways

It’s known that benzonitrile derivatives can have wide applications, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound is soluble in methanol , which suggests it could be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

It’s known that the compound has been used in the field of non-linear optics , suggesting that it might have effects on the molecular level that influence light propagation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Fluoro-4-methylbenzonitrile, it’s known that the compound should be stored in a sealed and dry environment at room temperature . This suggests that moisture and temperature could affect the stability of the compound.

属性

IUPAC Name |

3-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQQONVKIURIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342862 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170572-49-3 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data of 3-fluoro-4-methylbenzonitrile?

A1: 3-fluoro-4-methylbenzonitrile is an aromatic compound with a molecular formula of C8H6FN and a molecular weight of 135.14 g/mol []. Its structure consists of a benzene ring with a methyl group (CH3) at position 4 and a fluorine atom (F) at position 3, relative to the nitrile group (CN) at position 1. Spectroscopic data, including FTIR and FT-Raman spectra, have been experimentally determined and compared with theoretical calculations [].

Q2: How do computational chemistry methods contribute to understanding 3-fluoro-4-methylbenzonitrile's properties?

A2: Density functional theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been employed to predict various molecular properties of 3-fluoro-4-methylbenzonitrile []. These properties include optimized molecular geometry, Mulliken atomic charges, HOMO-LUMO energy gap, polarizability, and first-order hyperpolarizability. This information provides insights into the compound's reactivity, electronic structure, and potential for non-linear optical applications.

Q3: What is the significance of the HOMO-LUMO energy gap in 3-fluoro-4-methylbenzonitrile?

A3: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and stability []. A smaller HOMO-LUMO gap suggests higher reactivity and potential for intermolecular interactions. In the case of 3-fluoro-4-methylbenzonitrile, the observed gap provides evidence for the existence of such interactions within its structure.

Q4: Can 3-fluoro-4-methylbenzonitrile be used as a building block for other compounds?

A4: Yes, 3-fluoro-4-methylbenzonitrile serves as a key starting material in the synthesis of more complex molecules. One example is its use in synthesizing a novel triazole antifungal agent, CS-758 []. This synthesis involves utilizing the Horner-Wadsworth-Emmons reaction to stereoselectively produce a precursor (E,E)-aldehyde from 3-fluoro-4-methylbenzonitrile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)

![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)

![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)